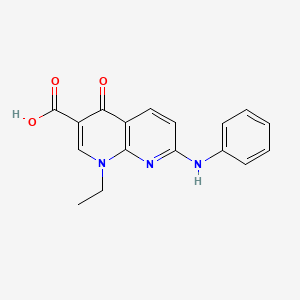
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of 1,8-naphthyridines. It is known for its potent antibacterial properties and is used primarily in the treatment of urinary tract infections. This compound is effective against a wide range of gram-negative bacteria, making it a valuable agent in the field of antimicrobial therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the condensation of 2-amino-1,8-naphthyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction typically requires acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinolone derivatives.
Reduction: Reduction reactions can modify the carbonyl group to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various quinolone derivatives, alcohols, and substituted aniline compounds. These products can have enhanced antibacterial properties or other beneficial characteristics .
Aplicaciones Científicas De Investigación
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on bacterial DNA gyrase and its potential use in developing new antibacterial agents.
Medicine: Primarily used in the treatment of urinary tract infections and other bacterial infections.
Industry: Employed in the production of antibacterial coatings and materials
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the A subunit of DNA gyrase, it prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication . This mechanism is similar to that of other quinolone antibiotics, making it a valuable tool in combating bacterial infections.
Comparación Con Compuestos Similares
Similar Compounds
Nalidixic Acid: Another 1,8-naphthyridine with similar antibacterial properties.
Oxolinic Acid: A quinolone antibiotic with a similar mechanism of action.
Enoxacin: A fluoroquinolone with broader antibacterial activity
Uniqueness
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific structure, which allows for targeted inhibition of bacterial DNA gyrase. Its effectiveness against a wide range of gram-negative bacteria and its potential for modification through various chemical reactions make it a versatile and valuable compound in both research and clinical settings .
Propiedades
Número CAS |
72435-99-5 |
|---|---|
Fórmula molecular |
C17H15N3O3 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
7-anilino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H15N3O3/c1-2-20-10-13(17(22)23)15(21)12-8-9-14(19-16(12)20)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,19)(H,22,23) |
Clave InChI |
UCSHIPCVFWOAIL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=C1N=C(C=C2)NC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



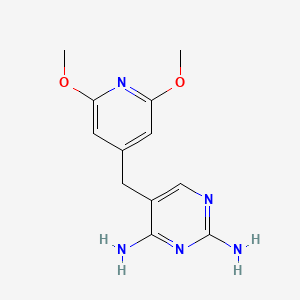
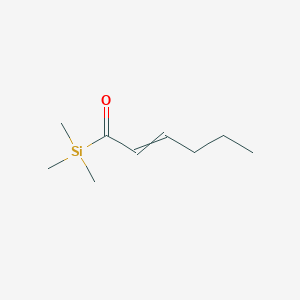

![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)

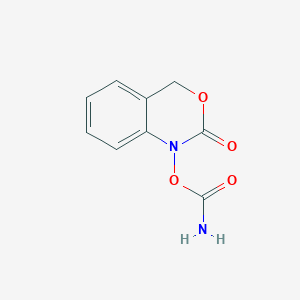
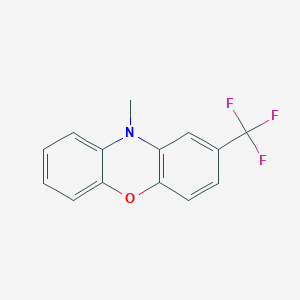
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)


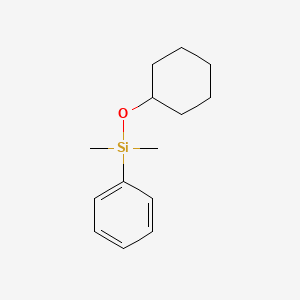
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
